Methyl (E)-3-(pyridin-3-yl)acrylate
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Overview
Description
Methyl (E)-3-(pyridin-3-yl)acrylate is an organic compound with the chemical formula C9H9NO2 It is a derivative of pyridine, featuring an acrylic acid moiety esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (E)-3-(pyridin-3-yl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-pyridineacrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluene sulfonic acid . Another method involves the reaction of 3-pyridineacrylic acid with diazomethane, which results in the formation of the methyl ester .
Industrial Production Methods: Industrial production of 3-pyridineacrylic acid, methyl ester typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl (E)-3-(pyridin-3-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Pyridinecarboxylic acids.
Reduction: Pyridine alcohols.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Methyl (E)-3-(pyridin-3-yl)acrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-pyridineacrylic acid, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-pyridineacrylic acid, which can then interact with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 3-Pyridinecarboxylic acid, methyl ester
- 2-Pyridineacrylic acid, methyl ester
- 4-Pyridineacrylic acid, methyl ester
Comparison: Methyl (E)-3-(pyridin-3-yl)acrylate is unique due to its specific position of the acrylic acid moiety on the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its isomers and other pyridine derivatives.
Properties
IUPAC Name |
methyl (E)-3-pyridin-3-ylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-7H,1H3/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCQGKVIYRVRKN-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61859-84-5 |
Source
|
Record name | 3-Pyridineacrylic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061859845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC84238 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84238 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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